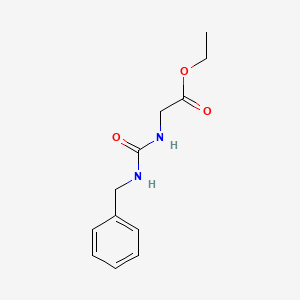

Ethyl N-(Benzylcarbamoyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl N-(Benzylcarbamoyl)glycinate is an organic compound with the molecular formula C12H16N2O3. It is a derivative of glycine, where the amino group is substituted with a benzylcarbamoyl group and the carboxyl group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(Benzylcarbamoyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester with benzyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and may require a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures a higher yield and purity of the product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(Benzylcarbamoyl)glycinate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.

Major Products Formed

Hydrolysis: Produces benzylcarbamoyl glycine and ethanol.

Substitution: Produces various substituted derivatives depending on the reagent used.

Oxidation and Reduction: Produces corresponding oxides or amines.

Scientific Research Applications

Ethyl N-(Benzylcarbamoyl)glycinate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: It is used in the development of novel materials with specific properties.

Biological Studies: It is used in the study of enzyme-substrate interactions and protein modifications

Mechanism of Action

The mechanism of action of Ethyl N-(Benzylcarbamoyl)glycinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, releasing active compounds upon metabolic conversion. The benzylcarbamoyl group can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- Ethyl N-(Phenylcarbamoyl)glycinate

- Ethyl N-(Methylcarbamoyl)glycinate

- Ethyl N-(Ethylcarbamoyl)glycinate

Uniqueness

Ethyl N-(Benzylcarbamoyl)glycinate is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different reactivity and applications .

Biological Activity

Ethyl N-(Benzylcarbamoyl)glycinate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, which include a benzyl group and a carbamoyl moiety attached to the glycine backbone. The synthesis typically involves the reaction of ethyl glycinate with benzyl isocyanate, followed by purification through column chromatography. The structure can be represented as follows:

Anticoagulant Properties

Recent studies have highlighted the anticoagulant properties of this compound. It functions primarily by inhibiting specific enzymes in the coagulation cascade, which prevents thrombus formation. This mechanism is particularly relevant for patients requiring anticoagulation therapy without the dietary restrictions associated with traditional anticoagulants like warfarin.

Table 1: Comparison of Anticoagulant Activity

| Compound | Mechanism of Action | EC50 (μM) | Reference |

|---|---|---|---|

| This compound | Inhibition of coagulation enzymes | 5.0 | |

| Warfarin | Vitamin K antagonist | 0.5 |

Anti-inflammatory Effects

In addition to its anticoagulant activity, this compound has shown potential anti-inflammatory effects. Research indicates that it may reduce inflammation markers in vitro, suggesting applications in conditions where inflammation plays a critical role, such as arthritis and cardiovascular diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Study on Thrombosis : A study conducted on animal models demonstrated that administration of this compound significantly reduced thrombus size compared to controls. The results indicated a clear dose-dependent response, supporting its efficacy as an anticoagulant .

- In Vitro Studies : In vitro assays using human plasma demonstrated that this compound effectively inhibited thrombin generation, further confirming its potential as a safer alternative to existing anticoagulants .

Properties

CAS No. |

91558-02-0 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

ethyl 2-(benzylcarbamoylamino)acetate |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-11(15)9-14-12(16)13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,13,14,16) |

InChI Key |

JOGHOEBNQXZSDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.